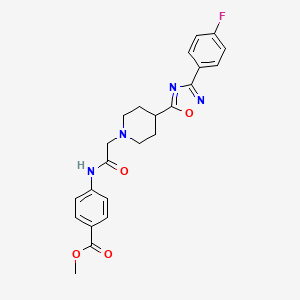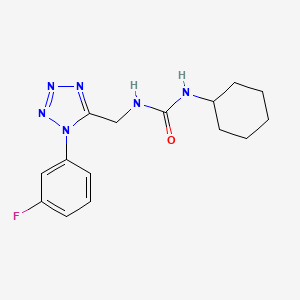
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. It features a cyclohexyl group attached to a urea moiety, with a tetrazole ring substituent that incorporates a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves several steps:
Synthesis of the tetrazole ring: : This step can be achieved through the reaction of 3-fluorobenzonitrile with sodium azide under acidic conditions to form 3-fluorophenyl tetrazole.
Urea formation: : The intermediate is then reacted with cyclohexyl isocyanate under controlled conditions to form the urea derivative.
These reactions typically occur under ambient to slightly elevated temperatures, with the use of solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using batch or continuous flow processes. Optimization of reaction parameters (temperature, pressure, concentration) is crucial to maximize yield and purity. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea undergoes several types of chemical reactions:
Oxidation: : Exposure to strong oxidizing agents can potentially oxidize the urea or tetrazole moieties.
Reduction: : Reductive conditions can break the urea bond, especially using hydrides.
Substitution: : The aromatic fluorophenyl group can undergo electrophilic substitution, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens, nitrating agents.
Major Products Formed
The major products from these reactions vary:
Oxidation: : Likely produces oxidized derivatives, altering functional groups on the urea or tetrazole ring.
Reduction: : Can yield amines and simpler amides.
Substitution: : Produces substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has applications in several research domains:
Chemistry: : As a building block in organic synthesis, especially for the development of new materials and catalysts.
Biology: : Potential to act as a ligand for biochemical assays, influencing protein or enzyme function.
Medicine: : Possible use in the design of pharmaceutical agents due to its structural features that mimic biologically active compounds.
Industry: : Can be employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects often involves interactions with molecular targets such as proteins, enzymes, or receptors. The compound can bind to these targets, modulating their function by inhibiting or activating them. The specific pathways depend on the application context, whether it’s biological inhibition or chemical catalysis.
Comparaison Avec Des Composés Similaires
Uniqueness
1-cyclohexyl-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea stands out due to its combination of a cyclohexyl group, urea moiety, and fluorophenyl-substituted tetrazole ring. This unique structure allows for diverse reactivity and application potential.
Similar Compounds
1-phenyl-3-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea: : Similar structure with a chlorophenyl group instead of fluorophenyl.
1-cyclohexyl-3-(1H-tetrazol-5-yl)methyl)urea: : Lacks the fluorophenyl group, simpler variant.
1-cyclohexyl-3-(phenylureido)urea: : Different connectivity, maintaining a cyclohexyl group and urea moiety.
The comparison highlights the structural diversity while emphasizing the unique properties brought by the specific substitution pattern in this compound.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O/c16-11-5-4-8-13(9-11)22-14(19-20-21-22)10-17-15(23)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFYDDABKPQVOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
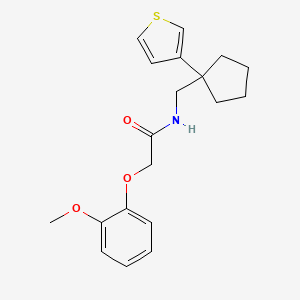
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2997784.png)
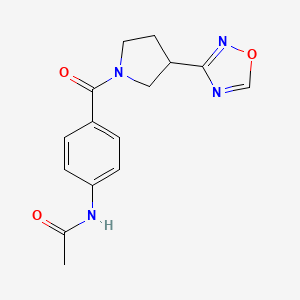
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
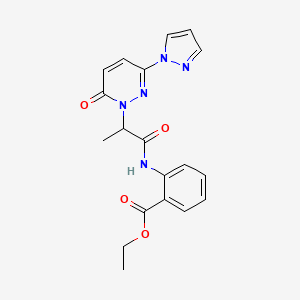
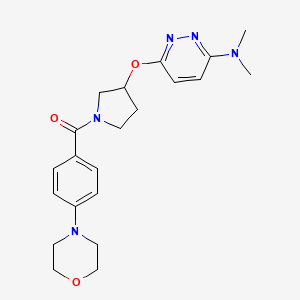
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
